molecular formula C7H6BrNO2 B1621201 6-(Bromomethyl)picolinic acid CAS No. 885951-67-7

6-(Bromomethyl)picolinic acid

Cat. No. B1621201
CAS RN: 885951-67-7
M. Wt: 216.03 g/mol
InChI Key: YLHLANHPBJQXGA-UHFFFAOYSA-N
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Description

6-(Bromomethyl)picolinic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

  • Ligands for Europium and Terbium Sensitizers : 6-phosphoryl picolinic acid derivatives, closely related to 6-(Bromomethyl)picolinic acid, have been synthesized and used as ligands for europium and terbium, two rare earth elements. These ligands enhance the emission intensity of these metals, which is useful in photophysical applications (Andres & Chauvin, 2011).

  • Synthesis of Phenylethynyl-Terminated Monomers : Research into the synthesis and properties of 6-phenylethynyl picolinic acid, which is structurally similar to this compound, has led to the development of new monomers for potential use in advanced polymer materials (Wang et al., 2006).

  • Biodegradation of Picolinic Acid : Studies on picolinic acid, which is structurally related to this compound, have shown that certain microorganisms can utilize it as a carbon and energy source. This research has implications for environmental bioremediation (Zhang et al., 2019).

  • Use in Mitsunobu Reaction : Picolinic acid has been used effectively in the Mitsunobu reaction, a chemical process important in synthetic organic chemistry. This research opens new avenues for the synthesis of complex organic molecules (Sammakia & Jacobs, 1999).

  • Herbicide Development : New herbicide candidates have been designed using 3-chloro-6-pyrazolyl-picolinate derivatives. This research indicates the potential for creating more effective and specific herbicides (Yang et al., 2021).

properties

IUPAC Name

6-(bromomethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHLANHPBJQXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363579
Record name 6-Bromomethyl-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885951-67-7
Record name 6-Bromomethyl-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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